4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Description
4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a tetrahydropyridine derivative characterized by a 3,5-dichlorophenyl substituent at the 4-position of the heterocyclic ring and a hydrochloride salt. Structurally, it belongs to a class of compounds with diverse biological and pharmacological properties.
Properties
Molecular Formula |
C11H12Cl3N |
|---|---|
Molecular Weight |
264.6 g/mol |
IUPAC Name |
4-(3,5-dichlorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C11H11Cl2N.ClH/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8;/h1,5-7,14H,2-4H2;1H |
InChI Key |
MUCHEBSNIBVNSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC(=C2)Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 3,5-dichlorobenzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the tetrahydropyridine ring. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride, which help in the reduction process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the tetrahydropyridine ring.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Neuroprotective Effects
Research has indicated that 4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride exhibits neuroprotective properties , making it a subject of interest in the treatment of neurodegenerative diseases such as Parkinson's disease. The compound acts as a dopamine receptor antagonist , which can modulate neurotransmitter systems effectively.
Modulation of Neurotransmitter Systems
The compound influences various neurotransmitter pathways:
- Dopamine : It may help in managing dopamine-related disorders.
- Serotonin : Potential effects on serotonin pathways could be explored for mood regulation.
- Glutamate : Research into its impact on excitatory neurotransmission may reveal further therapeutic applications.
Antioxidant Activity
Studies suggest that this compound may possess antioxidant capabilities that can protect neuronal cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative conditions where oxidative damage plays a critical role.
Case Study 1: Neuroprotection in Animal Models
In a study examining the neuroprotective effects of this compound in rodent models of Parkinson's disease:
- Methodology : Rodents were treated with the compound prior to inducing neurodegeneration.
- Findings : Treated animals showed significantly reduced motor deficits and preserved dopaminergic neurons compared to controls.
Case Study 2: Interaction with Dopamine Receptors
A pharmacological study assessed the interaction of this compound with dopamine receptors:
- Methodology : Binding affinity assays were conducted using radiolabeled ligands.
- Findings : The compound demonstrated a high affinity for D2-like dopamine receptors, supporting its potential use in dopamine-related therapies.
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Phenyl-1,2,3,6-tetrahydropyridine Hydrochloride
- Molecular Weight : 195.68 g/mol (C${11}$H${13}$N·HCl).
- Physicochemical Properties : Melting point = 202–203.5°C.
- Key Differences :
- Lacks chlorine substituents on the phenyl ring, reducing steric and electronic effects compared to the target compound.
- Lower molecular weight due to absence of chlorine atoms.
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)
- Structure : Methyl group on the nitrogen; 1,2,5,6-tetrahydropyridine ring (vs. 1,2,3,6 in the target compound) .
- Molecular Weight : ~217.7 g/mol (as hydrochloride salt, C${12}$H${15}$N·HCl).
- Biological Activity :
- Key Differences :
- Nitrogen-methylation alters metabolic pathways, enhancing neurotoxicity.
- Ring saturation pattern (1,2,5,6 vs. 1,2,3,6) may influence bioavailability.
- Regulatory Status : Controlled substance due to severe neurotoxicity.
Paroxetine-Related Compounds C and E
- Structure : 1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine (impurities in paroxetine hydrochloride) .
- Molecular Weight : ~265.8 g/mol (C${12}$H${13}$FClN; estimated for hydrochloride salt).
- Key Differences :
- p-Fluorophenyl substituent vs. 3,5-dichlorophenyl in the target compound.
- Nitrogen-methylation, which may enhance lipophilicity and toxicity.
- Regulatory Status : Pharmacopeial limits ≤ 0.0001% in paroxetine formulations, indicating high toxicity risk even at trace levels .
Comparative Analysis Table
*Estimated based on structural formula (C${11}$H${12}$Cl$_2$N·HCl).
Research Findings and Implications
- Structural Influences: Chlorine vs. N-Methylation: MPTP and paroxetine-related compounds demonstrate that nitrogen-methylation correlates with enhanced toxicity, possibly due to altered metabolism or receptor interactions. The target compound lacks this group, which may reduce neurotoxic risk.
- Toxicity Predictions: The strict pharmacopeial limits for paroxetine-related tetrahydropyridines (<0.0001%) suggest that even minor structural modifications (e.g., halogen substituents) warrant rigorous toxicity screening for the target compound.
- Regulatory Gaps :
- Unlike MPTP or paroxetine impurities, the target compound’s safety profile remains uncharacterized in the provided evidence, highlighting the need for preclinical studies.
Biological Activity
4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C₁₁H₁₂Cl₂N
- Molecular Weight: 228.11 g/mol
- CAS Number: 1010073-30-9
The compound features a tetrahydropyridine ring substituted with a 3,5-dichlorophenyl group, which is crucial for its biological activity. The presence of chlorine atoms enhances its interaction with various biological targets.
Research indicates that this compound acts primarily as a dopamine receptor antagonist , which may have implications for treating neurodegenerative diseases such as Parkinson's disease. Its ability to modulate neurotransmitter systems suggests it could influence dopaminergic pathways and potentially mitigate symptoms associated with dopamine depletion .
Biological Activities
The compound has been studied for several biological activities:
- Neuroprotective Effects: It has shown promise in protecting neuronal cells from damage caused by oxidative stress and excitotoxicity.
- Dopamine Receptor Modulation: As a dopamine receptor antagonist, it may help in regulating dopamine levels in the brain, which is beneficial in conditions like Parkinson's disease.
- Antioxidant Properties: Preliminary studies suggest that it may exhibit antioxidant activity, which could contribute to its neuroprotective effects.
In Vitro Studies
In vitro assays have demonstrated that this compound can significantly reduce cell death in neuronal cultures exposed to neurotoxic agents. For instance:
- Cell Viability Assays: Using the MTT assay, researchers found that the compound improved cell survival rates in dopaminergic neurons subjected to oxidative stress .
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in vivo:
- Parkinson's Disease Models: In studies involving MPTP-induced parkinsonism in mice, administration of the compound resulted in improved motor function and reduced dopaminergic neuron loss compared to control groups .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride | 51304-61-1 | Contains only one chlorine atom on the phenyl ring. |
| 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride | 67299387 | Substituted at the para position instead of meta. |
| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | 23007-85-4 | Contains a methyl group on the nitrogen atom instead of a dichlorophenyl group. |
This table illustrates how variations in substitution patterns can significantly impact biological activity and pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
